Ethyl (2-methylcyclohexylidene)acetate
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Overview
Description
Ethyl (2-methylcyclohexylidene)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-methylcyclohexylidene)acetate can be synthesized through the esterification reaction between 2-methylcyclohexanone and ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylcyclohexylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methylcyclohexanone and ethanol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-methylcyclohexanone and ethanol.
Reduction: The corresponding alcohol, ethyl (2-methylcyclohexylidene)methanol.
Transesterification: Different esters depending on the alcohol used in the reaction.
Scientific Research Applications
Ethyl (2-methylcyclohexylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl (2-methylcyclohexylidene)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, their unique structures impart different properties and applications:
Ethyl acetate: Commonly used as a solvent and in the production of coatings and adhesives.
Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.
This compound stands out due to its specific structure, which may offer unique interactions and applications in various fields .
Properties
CAS No. |
2208-99-3 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylcyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HNSZAMVXYHEQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1C |
Origin of Product |
United States |
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